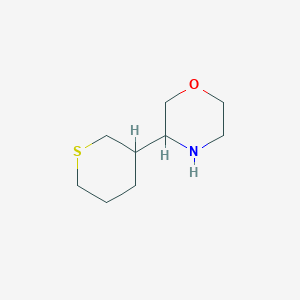
3-(Thian-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thian-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a thian-3-yl group. Morpholine itself is a heterocyclic amine with both nitrogen and oxygen atoms in its ring structure, making it a versatile scaffold in medicinal chemistry and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thian-3-yl)morpholine typically involves the reaction of morpholine with a thian-3-yl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with a thian-3-yl halide under basic conditions . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Thian-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thian-3-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl morpholine derivatives.
Applications De Recherche Scientifique
3-(Thian-3-yl)morpholine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Thian-3-yl)morpholine involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The thian-3-yl group can undergo redox reactions, influencing cellular redox states and signaling pathways . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
Thiomorpholine: A sulfur analog of morpholine, used in similar applications but with different reactivity due to the presence of sulfur.
Piperazine: Another heterocyclic amine, structurally similar but with different pharmacological properties.
Uniqueness: 3-(Thian-3-yl)morpholine is unique due to the presence of both morpholine and thian-3-yl groups, combining the properties of both moieties.
Propriétés
Formule moléculaire |
C9H17NOS |
|---|---|
Poids moléculaire |
187.30 g/mol |
Nom IUPAC |
3-(thian-3-yl)morpholine |
InChI |
InChI=1S/C9H17NOS/c1-2-8(7-12-5-1)9-6-11-4-3-10-9/h8-10H,1-7H2 |
Clé InChI |
WNUIQSKVRVFUDH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CSC1)C2COCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



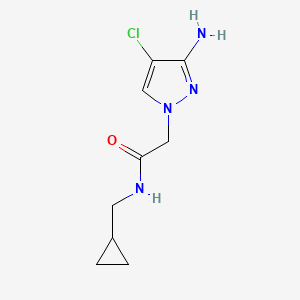

![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)
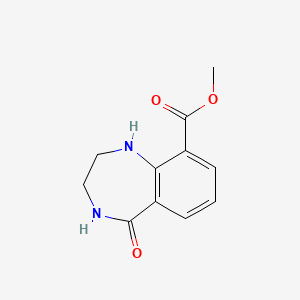



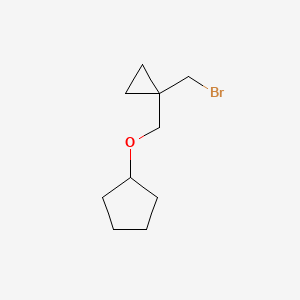

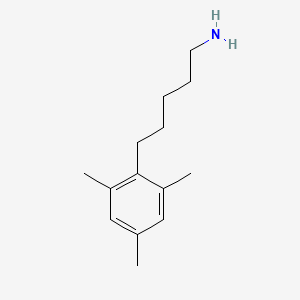
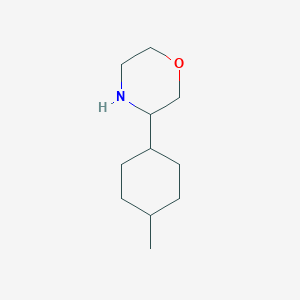

![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
